An In-depth Technical Guide to Methyl 2-azaspiro[3.4]octane-1-carboxylate: CAS Registry Number, Isomeric Landscape, Synthesis, and Chiral Separation
An In-depth Technical Guide to Methyl 2-azaspiro[3.4]octane-1-carboxylate: CAS Registry Number, Isomeric Landscape, Synthesis, and Chiral Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have emerged as crucial motifs in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved pharmacological properties. Among these, the 2-azaspiro[3.4]octane framework is of particular interest due to its structural rigidity and novelty. This guide provides a comprehensive technical overview of a key derivative, methyl 2-azaspiro[3.4]octane-1-carboxylate, focusing on its chemical identity, isomeric complexity, synthetic pathways, and the critical aspect of chiral separation. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this promising scaffold.
Part 1: Chemical Identity and CAS Registry Number
A crucial first step in the characterization of any chemical entity is the assignment of its unique Chemical Abstracts Service (CAS) Registry Number. For methyl 2-azaspiro[3.4]octane-1-carboxylate, the CAS number for its hydrochloride salt is 2031258-52-1 [1][2]. It is important to note that the free base would possess a different CAS number. The molecular formula for the free base is C9H15NO2, with a molecular weight of 169.22 g/mol .
It is also critical to distinguish this compound from its positional isomers, which have different CAS numbers. For example, methyl 2-oxo-1-azaspiro[3.4]octane-6-carboxylate has the CAS number 2995277-16-0[3].
Part 2: The Isomeric Landscape of Methyl 2-azaspiro[3.4]octane-1-carboxylate
The structure of methyl 2-azaspiro[3.4]octane-1-carboxylate contains two stereocenters, leading to the possibility of multiple stereoisomers. The spirocyclic nature of the carbon at position 4 and the substituted carbon at position 1 are the sources of this chirality.
This gives rise to two pairs of enantiomers, which are diastereomers of each other. The four possible stereoisomers are:
-
(1R, 4R)-methyl 2-azaspiro[3.4]octane-1-carboxylate
-
(1S, 4S)-methyl 2-azaspiro[3.4]octane-1-carboxylate
-
(1R, 4S)-methyl 2-azaspiro[3.4]octane-1-carboxylate
-
(1S, 4R)-methyl 2-azaspiro[3.4]octane-1-carboxylate
The first two are an enantiomeric pair, as are the last two. The relationship between the (1R, 4R) and (1R, 4S) isomers, for example, is diastereomeric. The precise control and characterization of these isomers are paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
A related positional isomer, methyl (2r,4s)-5-azaspiro[3.4]octane-2-carboxylate, has a registered CAS number of 2260917-57-3, highlighting the importance of precise nomenclature in defining the desired molecule[4][5].
Part 3: Synthesis of the 2-Azaspiro[3.4]octane Core and Target Molecule
The synthesis of the 2-azaspiro[3.4]octane core can be achieved through various strategies, often involving the construction of either the azetidine or the cyclopentane ring onto a pre-existing cyclic precursor[6][7]. A plausible and efficient approach to methyl 2-azaspiro[3.4]octane-1-carboxylate is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for methyl 2-azaspiro[3.4]octane-1-carboxylate.
Illustrative Experimental Protocol
Step 1: Synthesis of 1,1-Bis(tosyloxymethyl)cyclopentane
-
To a solution of 1,1-cyclopentanedimethanol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 1,1-bis(tosyloxymethyl)cyclopentane.
Step 2: Synthesis of N-Protected Methyl 2-azaspiro[3.4]octane-1-carboxylate
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To a suspension of a strong base such as sodium hydride (2.5 eq) in anhydrous DMF, add a solution of an N-protected glycine methyl ester (e.g., N-Boc-glycine methyl ester) (1.0 eq) in DMF at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 1,1-bis(tosyloxymethyl)cyclopentane (1.1 eq) in DMF.
-
Allow the reaction to warm to room temperature and then heat to facilitate both the initial alkylation and the subsequent intramolecular cyclization. The optimal temperature and reaction time should be determined empirically.
-
After completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the N-protected methyl 2-azaspiro[3.4]octane-1-carboxylate.
Step 3: Deprotection to Yield Methyl 2-azaspiro[3.4]octane-1-carboxylate
-
Dissolve the N-protected intermediate in a suitable solvent (e.g., dichloromethane for a Boc group).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature until the reaction is complete as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of NaHCO3 and extract with dichloromethane.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate to give the final product, methyl 2-azaspiro[3.4]octane-1-carboxylate.
Part 4: Chiral Separation of Stereoisomers
The separation of the stereoisomers of methyl 2-azaspiro[3.4]octane-1-carboxylate is a critical step for any pharmacological evaluation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. Polysaccharide-based CSPs, such as those found in Daicel's CHIRALPAK® and CHIRALCEL® columns, are particularly versatile and widely used in the pharmaceutical industry[8].
Method Development for Chiral HPLC Separation
Caption: Workflow for chiral HPLC method development.
Illustrative Chiral Separation Protocol
-
Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)[9].
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting point would be a 90:10 (v/v) mixture of hexane and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Temperature: Ambient.
Optimization Strategy:
If the initial screening does not provide adequate separation, the following parameters can be adjusted:
-
Alcohol Modifier: Vary the percentage of isopropanol or switch to ethanol.
-
Additives: For basic compounds like this amine, the addition of a small amount of a basic modifier such as diethylamine (DEA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) would be used[10].
-
Column Choice: If separation is not achieved on an AD-H column, screening other polysaccharide-based columns like CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a logical next step[11].
Part 5: Spectroscopic Characterization
The structural elucidation of methyl 2-azaspiro[3.4]octane-1-carboxylate and its isomers relies heavily on nuclear magnetic resonance (NMR) spectroscopy.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. Key expected features include:
-
Methyl Ester Protons (-OCH₃): A singlet around 3.7 ppm.
-
Proton at C1 (-CH-CO₂Me): A multiplet, with its chemical shift influenced by the neighboring nitrogen and carbonyl group.
-
Protons on the Azetidine Ring (-CH₂-N- and -N-CH-): A series of multiplets in the range of 2.5-4.0 ppm.
-
Protons on the Cyclopentane Ring: A complex series of multiplets in the aliphatic region (1.5-2.5 ppm).
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include:
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 170-175 ppm.
-
Spiro Carbon (C4): A quaternary carbon signal, the chemical shift of which will be characteristic of the spirocyclic system.
-
Carbon at C1 (-CH-CO₂Me): A signal in the range of 50-65 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.
-
Carbons of the Azetidine and Cyclopentane Rings: Signals in the aliphatic region (20-60 ppm).
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~172 |
| C1 | ~60 |
| C3 | ~50 |
| C4 (Spiro) | ~45 |
| C5, C8 | ~35 |
| C6, C7 | ~25 |
| -OCH₃ | ~52 |
Note: These are predicted values and may vary based on the solvent and the specific stereoisomer. Online prediction tools can provide more detailed estimations[12][13].
Conclusion
Methyl 2-azaspiro[3.4]octane-1-carboxylate represents a valuable building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. A thorough understanding of its chemical identity, isomeric complexity, synthesis, and methods for chiral separation is essential for its effective utilization. This guide provides a foundational framework for researchers working with this and related spirocyclic systems, emphasizing the importance of rigorous characterization and control of stereochemistry in the pursuit of new therapeutic agents.
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